N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-3-chlorobenzamide
Description
This compound features a benzamide core substituted with a 3-chlorophenyl group, a benzenesulfonyl moiety, and a 4-propanoylpiperazine unit linked via a 2-oxoethyl bridge. The 3-chlorobenzamide group may enhance binding affinity to hydrophobic pockets in biological targets, while the propanoylpiperazine moiety could improve solubility and metabolic stability .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S/c1-2-19(27)25-11-13-26(14-12-25)22(29)21(32(30,31)18-9-4-3-5-10-18)24-20(28)16-7-6-8-17(23)15-16/h3-10,15,21H,2,11-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRSKHWUAFWEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-3-chlorobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula. It features a benzenesulfonyl group, a piperazine moiety, and a chlorobenzamide component. Its molecular formula is , with a molecular weight of approximately 385.91 g/mol.
Research indicates that this compound exhibits multiple biological activities:
- Inhibition of NAMPT : The compound acts as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for cellular metabolism and energy production .
- Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involved in cell cycle regulation and survival .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| NAMPT Inhibition | Inhibits NAD+ biosynthesis | |
| Antitumor | Induces apoptosis | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Studies
- Cancer Treatment : A study published in Cancer Research evaluated the efficacy of the compound in various cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis via caspase activation .
- Inflammatory Disease Model : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Toxicological Profile
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully characterize its long-term effects and potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Sulfonyl/Benzamide Motifs
- 4-(3-(7-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (17h) This compound () shares a chlorinated aromatic system and a piperazine carboxamide group. Unlike the target compound, it incorporates a benzoxazinone ring instead of a benzenesulfonyl group, which may reduce electrophilic reactivity but enhance hydrogen-bonding interactions .
- 4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide
Highlighted in , this analogue includes dual sulfonyl groups and a chlorinated biphenyl system. The additional sulfonyl group may improve solubility but increase molecular weight (MW: ~600 g/mol) compared to the target compound (estimated MW: ~500 g/mol) .
Functional Group Modifications
- Replacement of 3-Chlorobenzamide with Fluorophenyl Groups
Compounds in (e.g., N-(2-chloro-4-fluorophenyl)-...benzamide) demonstrate that fluorination at the benzamide position can enhance metabolic stability and bioavailability. However, chloro-substituents (as in the target compound) may offer stronger hydrophobic interactions . - Propanoylpiperazine vs.
Structure-Activity Relationship (SAR) Insights
- Chlorophenyl vs. Methoxyphenyl Substitutions
Chlorine’s electron-withdrawing nature (as in the target compound) enhances binding to electron-rich targets (e.g., kinases), whereas methoxy groups () may reduce potency but improve pharmacokinetics . - Piperazine Acyl Modifications Propanoylpiperazine (target) vs. pyrimidinylphenylpiperazine (: BD256348): The latter’s aromaticity may enhance π-π stacking but reduce conformational flexibility .
Physicochemical and Pharmacological Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
